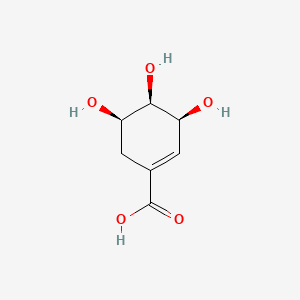
1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of a fluorophenyl group adds to its distinct chemical characteristics. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with diethanolamine, followed by cyclization to form the diazepane ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)piperazine dihydrochloride: Similar in structure but with a piperazine ring instead of a diazepane ring.
1-(4-Fluorophenyl)-1,4-diazepane: The base compound without the dihydrochloride salt form .
Uniqueness
1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride is unique due to its specific ring structure and the presence of the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C11H17Cl2FN2 |
|---|---|
Peso molecular |
267.17 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14;;/h2-5,13H,1,6-9H2;2*1H |
Clave InChI |
VNHSMVFRBNWKDC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)C2=CC=C(C=C2)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)



![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)



![(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)


![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)
